molecular formula C13H16N2O5S B14633524 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid CAS No. 56753-56-1

2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid

Cat. No.: B14633524
CAS No.: 56753-56-1
M. Wt: 312.34 g/mol
InChI Key: ASXCRPUPAWGHJK-UHFFFAOYSA-N
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Description

2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a carboxyl group (-COOH) attached to a butanoic acid backbone, with additional functional groups including a phenylethenesulfonyl and carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Phenylethenesulfonyl Intermediate: This step involves the reaction of phenylethene with a sulfonyl chloride in the presence of a base to form the phenylethenesulfonyl intermediate.

    Carbamoylation: The phenylethenesulfonyl intermediate is then reacted with a carbamoyl chloride to introduce the carbamoyl group.

    Coupling with Butanoic Acid: The final step involves coupling the carbamoylated intermediate with butanoic acid under appropriate reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}propanoic acid: Similar structure with a propanoic acid backbone.

    2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}pentanoic acid: Similar structure with a pentanoic acid backbone.

Uniqueness

2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butanoic acid backbone provides a specific spatial arrangement that can influence its reactivity and interactions with other molecules.

Properties

CAS No.

56753-56-1

Molecular Formula

C13H16N2O5S

Molecular Weight

312.34 g/mol

IUPAC Name

2-(2-phenylethenylsulfonylcarbamoylamino)butanoic acid

InChI

InChI=1S/C13H16N2O5S/c1-2-11(12(16)17)14-13(18)15-21(19,20)9-8-10-6-4-3-5-7-10/h3-9,11H,2H2,1H3,(H,16,17)(H2,14,15,18)

InChI Key

ASXCRPUPAWGHJK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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